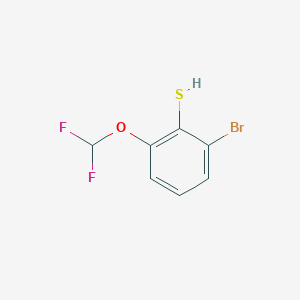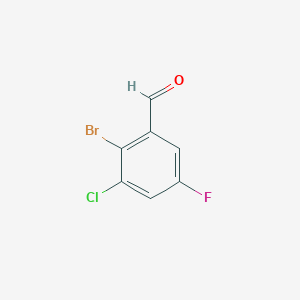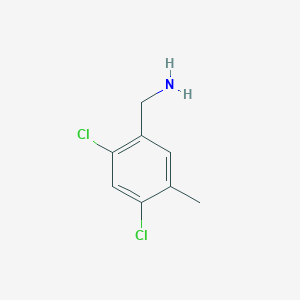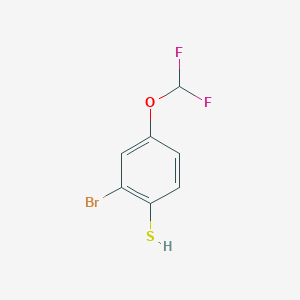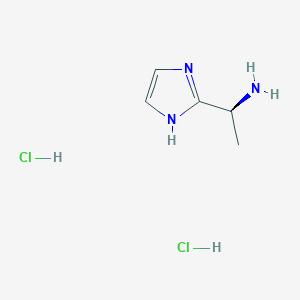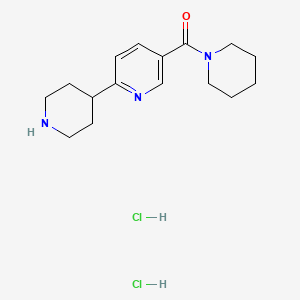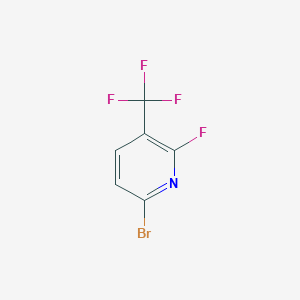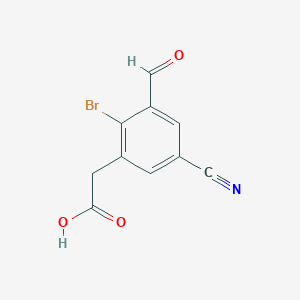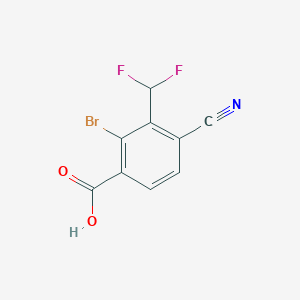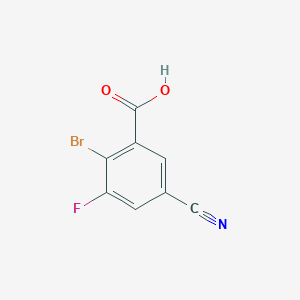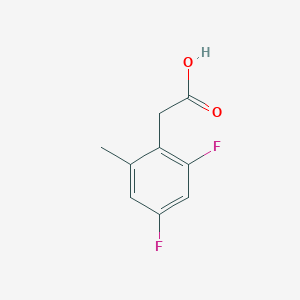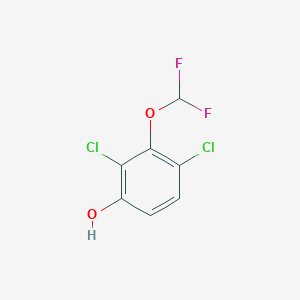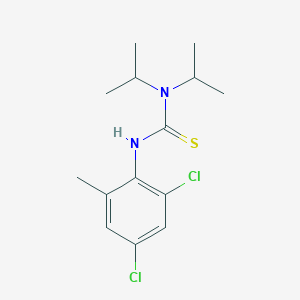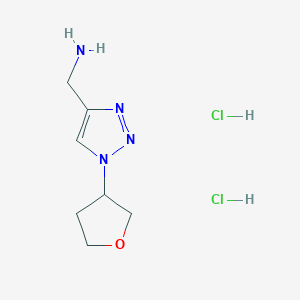
(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Overview
Description
(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a synthetic organic compound that features a tetrahydrofuran ring, a triazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves a multi-step process:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Tetrahydrofuran and Triazole Rings: This step involves the formation of a carbon-nitrogen bond, typically through a nucleophilic substitution reaction.
Introduction of the Amine Group: The amine group can be introduced via reductive amination or other suitable amination reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the triazole ring or the amine group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides, imines, or nitroso compounds.
Reduction Products: Reduced triazole derivatives or amines.
Substitution Products: Various substituted amines or triazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of polymers or as a building block for advanced materials.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Bioconjugation: It can be used in bioconjugation techniques for labeling or modifying biomolecules.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: It can be used as a standard or reagent in analytical methods.
Mechanism of Action
The mechanism by which (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the amine group can form covalent bonds or act as a nucleophile.
Comparison with Similar Compounds
(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine.
(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethylamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness: The presence of both the tetrahydrofuran and triazole rings in (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride provides a unique combination of chemical properties, making it versatile for various applications in chemistry, biology, and industry. The dihydrochloride salt form enhances its solubility and stability, further broadening its utility.
Properties
IUPAC Name |
[1-(oxolan-3-yl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-3-6-4-11(10-9-6)7-1-2-12-5-7;;/h4,7H,1-3,5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOVUSWDHPDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-](/img/structure/B1413348.png)
